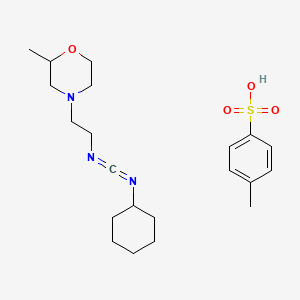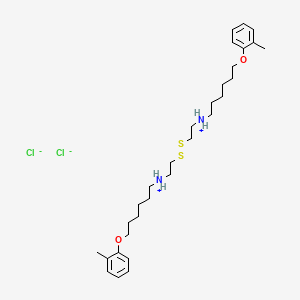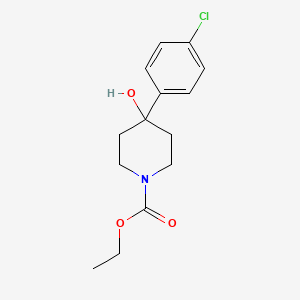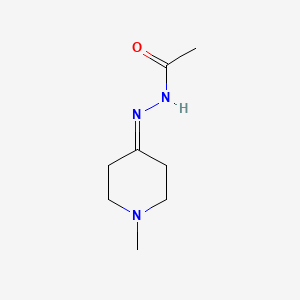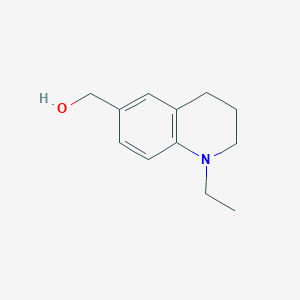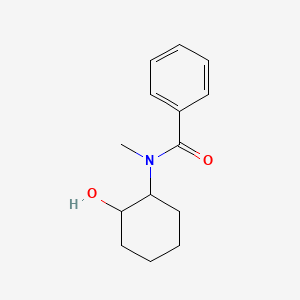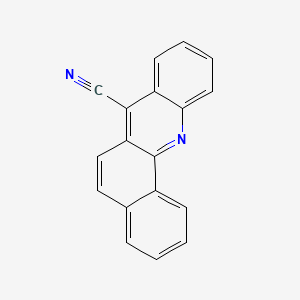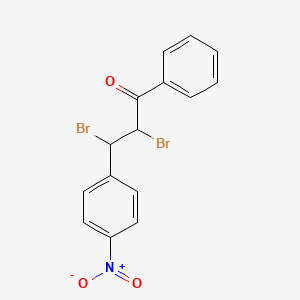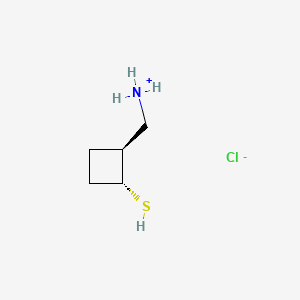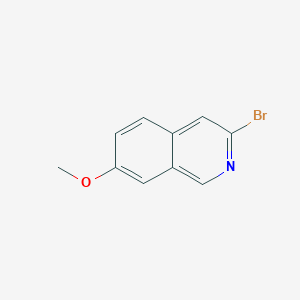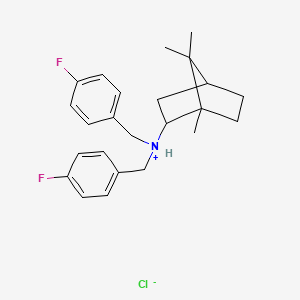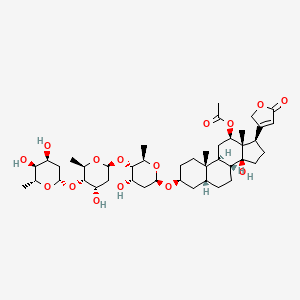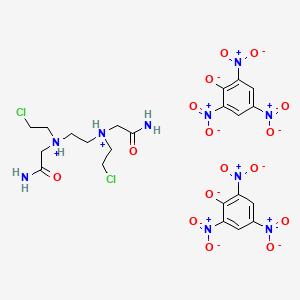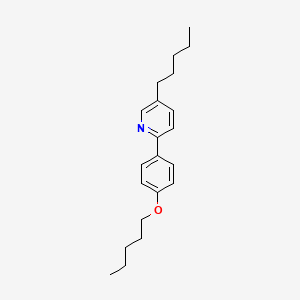
5-Pentyl-2-(4-pentyloxy-phenyl)-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentyl-2-(4-pentyloxyphenyl)pyridine: is an organic compound with the molecular formula C21H29NO . It is characterized by a pyridine ring substituted with a pentyl group at the 5-position and a 4-pentyloxyphenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 4-pentyloxyphenyl bromide, is synthesized by reacting 4-hydroxybromobenzene with pentyl bromide in the presence of a base.
Industrial Production Methods: Industrial production of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the phenyl ring, potentially converting them to piperidine or cyclohexane derivatives, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic aromatic substitution reactions.
Major Products:
Oxidation: Formation of pentyl ketones or carboxylic acids.
Reduction: Formation of piperidine or cyclohexane derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for the development of liquid crystals and other advanced materials.
Biology and Medicine:
Drug Discovery: The compound’s structural features may be explored for potential biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry:
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers with tailored properties.
Mécanisme D'action
The mechanism of action of 5-Pentyl-2-(4-pentyloxyphenyl)pyridine depends on its specific application. In the context of organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. In potential biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
2-(4-Pentyloxyphenyl)pyridine: Lacks the pentyl group at the 5-position of the pyridine ring.
5-Pentyl-2-phenylpyridine: Lacks the pentyloxy group on the phenyl ring.
2-(4-Methoxyphenyl)-5-pentylpyridine: Contains a methoxy group instead of a pentyloxy group on the phenyl ring.
Uniqueness: 5-Pentyl-2-(4-pentyloxyphenyl)pyridine is unique due to the presence of both a pentyl group at the 5-position of the pyridine ring and a pentyloxy group on the phenyl ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C21H29NO |
|---|---|
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
2-(4-pentoxyphenyl)-5-pentylpyridine |
InChI |
InChI=1S/C21H29NO/c1-3-5-7-9-18-10-15-21(22-17-18)19-11-13-20(14-12-19)23-16-8-6-4-2/h10-15,17H,3-9,16H2,1-2H3 |
Clé InChI |
SUFGHKDXFPUICR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


